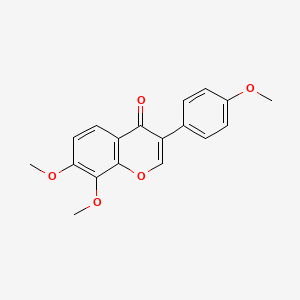

7,8,4'-Trimethoxyisoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8,4’-Trimethoxyisoflavone is a type of isoflavone . Isoflavones are a class of organic compounds and a type of phytoestrogens, which are plant-derived compounds with estrogenic activity .

Synthesis Analysis

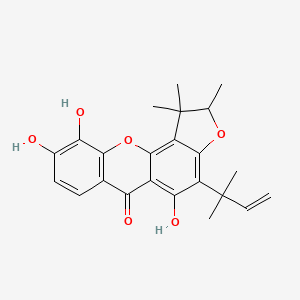

The synthesis of 8-substituted odoratine derivatives, which are structurally similar to 7,8,4’-Trimethoxyisoflavone, involves key steps such as site selective bromination reaction followed by Suzuki coupling reaction .Molecular Structure Analysis

The molecular formula of 7,8,4’-Trimethoxyisoflavone is C18H16O5 . Its average mass is 312.317 Da and its monoisotopic mass is 312.099762 Da .Chemical Reactions Analysis

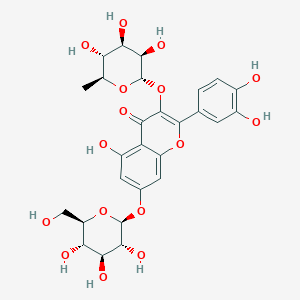

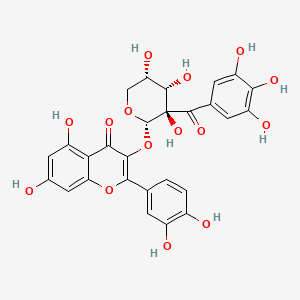

The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8,4’-Trimethoxyisoflavone include a melting point of 176-178°C . Its molecular weight is 312.32 .Applications De Recherche Scientifique

Antiurolithiatic Activity: Research demonstrated the potential of compounds similar to 7,8,4'-Trimethoxyisoflavone in reducing urinary stone size and increasing urine volume in rats, suggesting possible applications in treating kidney stones (R. Pérez G. et al., 2000).

Isolation from Natural Sources: Studies have isolated 7,8,4'-Trimethoxyisoflavone and similar compounds from various plants, such as Bowdichia virgilioides, indicating their presence in natural sources and potential for various applications (Débora B. F. Juck et al., 2006).

Biotransformation and Microbial Interaction: Research on the microbial and enzymatic platforms for the production of pharmaceuticals highlights the significance of isoflavonoid oxidation, including compounds like 7,8,4'-Trimethoxyisoflavone, for creating active antioxidants (C. Roh, 2013).

Metabolism by Human Intestinal Bacteria: A study investigated the metabolism of polymethoxyflavones (PMFs) by human intestinal bacteria, which could influence the bioavailability and efficacy of these compounds in the human body (Mihyang Kim et al., 2014).

Antiviral Activity: A flavone structurally similar to 7,8,4'-Trimethoxyisoflavone exhibited inhibitory effects on various viruses, suggesting potential applications in antiviral therapies (K. Hayashi et al., 1997).

Computational and Docking Studies: Computational methods have been used to study the binding and therapeutic potential of similar flavonoids, which could inform the development of new drugs based on these compounds (D. Rana et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

7,8-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-17-13(16(14)19)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZCBRQLDFFZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the structural characterization of 7,8,4'-trimethoxyisoflavone?

A1: While the provided research abstract [] does not explicitly state the molecular formula or weight of 7,8,4'-trimethoxyisoflavone, it confirms that its structure was elucidated using Mass Spectrometry (MS) and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The name itself indicates the presence of three methoxy groups (-OCH3) at positions 7, 8, and 4' on the isoflavone skeleton. Further research using databases or scientific literature may be needed to obtain the exact molecular formula, weight, and detailed spectroscopic data.

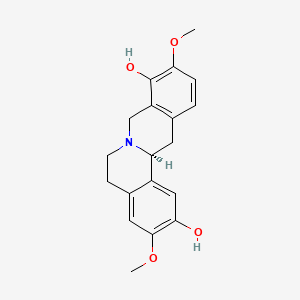

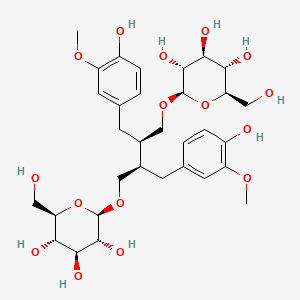

Q2: Besides 7,8,4'-trimethoxyisoflavone, what other compounds were isolated from Bowdichia virgilioides in this study?

A2: The study successfully isolated several compounds from the wood of Bowdichia virgilioides, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.